1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a hydroxyanilino group, a methyl group, and a carbonitrile group, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-12-10-18(21-13-6-8-14(24)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-20/h2-10,21,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITAMEWVJZCLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333354 | |
| Record name | 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305333-73-7 | |
| Record name | 1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly: Pyrido[1,2-a]benzimidazole Formation
The pyrido[1,2-a]benzimidazole scaffold serves as the foundational framework for this compound. Two principal methodologies have been identified for constructing this core:
Cyclocondensation of 2-Mercaptobenzimidazole Derivatives
A widely adopted approach involves the reaction of 2-mercaptobenzimidazole (3 ) with propargyl bromide (35 ) in ethanol under reflux conditions, as demonstrated in analogous syntheses of thiazolo[3,2-a]benzimidazoles. This step yields 2-propargylmercaptobenzimidazole (36 ), which undergoes subsequent cyclization in the presence of palladium-copper catalysts to form the pyrido[1,2-a]benzimidazole core. Critical parameters include:
Functionalization of the Core Structure
Introduction of the 4-Carbonitrile Group
The nitrile moiety at position 4 is introduced via one of two pathways:
Direct Cyanation
- Reagent : Trimethylsilyl cyanide (TMSCN) or malononitrile
- Conditions : Base-mediated (e.g., K₂CO₃) in anhydrous methanol at 60°C.
- Mechanism : Nucleophilic displacement of leaving groups (e.g., halides) adjacent to the pyridine nitrogen.
Oxidative Conversion
Methylation at Position 3
The 3-methyl group is installed through:
Friedel-Crafts Alkylation
- Reagent : Methyl iodide (MeI)
- Catalyst : AlCl₃ or FeCl₃
- Solvent : Dichloromethane, 0°C to room temperature
- Yield : 60–72%
Reductive Amination
Installation of 4-Hydroxyanilino Substituent
The 1-(4-hydroxyanilino) group is introduced via late-stage functionalization:
Buchwald-Hartwig Amination
| Parameter | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos (5 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene, 110°C |
| Coupling Partner | 4-Aminophenol |
| Yield | 55–65% (estimated from triazole analogs) |
Nucleophilic Aromatic Substitution
One-Pot Multistep Syntheses
Recent developments aim to consolidate synthetic steps:
Gold-Catalyzed Tandem Process
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 4-Carbonitrile | 2230–2245 | – | 117.8–119.2 (CN) |
| 3-Methyl | – | 2.41 (s, 3H) | 21.3 (CH₃) |
| 4-Hydroxyanilino NH | 3320, 3180 | 9.25 (s, 1H, exchangeable) | – |
| Aromatic protons | – | 7.12–8.34 (m, 8H) | 112.4–154.7 |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Nitrile Group Stability
Scalability and Industrial Considerations
Cost-Effective Catalyst Recycling
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg) | 86 | 31 |
| E-Factor | 58 | 19 |
| Solvent Recovery | 72% | 94% |
Emerging Methodologies
Photoredox Catalysis
Biocatalytic Approaches
- Enzyme : Modified cytochrome P450 monooxygenases
- Function : Regioselective hydroxylation of intermediates
- Current limitation : Low turnover number (TON = 120)
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound exhibits anticancer properties through multiple mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis.
- Case Study : A study explored the use of benzimidazole-hydrazone derivatives in fluorescent micellar carriers for cancer treatment. These carriers demonstrated high encapsulation efficiency and significant cytotoxicity against cancer cells, indicating that similar benzimidazole compounds could be utilized effectively in targeted cancer therapies .
Antiviral Activity
Benzimidazole derivatives have also shown antiviral properties, particularly against hepatitis C virus (HCV).
- Bioactivity : Compounds similar to this compound have been reported to exhibit EC50 values in the nanomolar range against HCV, making them potential candidates for antiviral drug development .
Material Science Applications
In addition to its pharmacological uses, this compound has potential applications in material science.
Fluorescent Micelles
Research has indicated that benzimidazole derivatives can be incorporated into polymeric micelles for drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal functions.
Pathways Involved: It can inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrido[1,2-a]benzimidazole: A broader class of compounds with diverse therapeutic applications.
Uniqueness: 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which enhances its reactivity and biological activity
Biological Activity
1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 305333-73-7) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N4O, with a molecular weight of approximately 314.35 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.
Synthesis
Recent studies have developed efficient synthetic routes for this compound using various catalysts. For instance, a one-pot three-component synthesis method has been reported, utilizing catalysts such as ZnO@SO₃H@Tropine to achieve high yields (up to 98%) under solvent-free conditions at elevated temperatures .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- MCF-7 Cell Line : The compound exhibited selective antiproliferative activity with an IC₅₀ value in the low micromolar range (IC₅₀ = 3.1 µM), indicating significant effectiveness against breast cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Strains : It demonstrated notable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
- Fungal Activity : The compound's antifungal properties were less pronounced but still noteworthy compared to standard antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzimidazole core:
| Substituent Type | Impact on Activity |
|---|---|
| Hydroxyl Groups | Enhance antiproliferative effects |
| Methoxy Groups | Improve antioxidant activity |
| Cyano Groups | Increase selectivity towards cancer cells |
Research indicates that modifications to the phenyl ring and nitrogen atom can significantly alter the compound's biological profile, suggesting avenues for further development and optimization.
Case Studies
A comprehensive study evaluated several derivatives of benzimidazole compounds:
- Derivatives with Hydroxy and Methoxy Substituents : These showed improved antiproliferative activity against MCF-7 cells.
- Antioxidant Studies : Compounds with multiple hydroxy groups exhibited enhanced antioxidative capabilities, potentially contributing to their anticancer effects by reducing oxidative stress in cells .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrido[1,2-a]benzimidazole core. Key steps include cyclization reactions using malononitrile or aromatic aldehydes ( ). For example, a one-pot multicomponent reaction with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole and malononitrile can yield intermediates (). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/DMF mixtures improve crystallization ().
- Temperature control : Reflux conditions (e.g., 80–120°C) are critical for cyclization ().
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/DMF achieves >90% purity ().
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring fusion patterns. For example, H NMR peaks at δ 2.34 ppm (s, 3H) indicate the methyl group ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental 332.1203 vs. calculated 332.1194 [M+H]) ().
- Infrared (IR) Spectroscopy : Detects functional groups like nitriles (~2200 cm) ().
- HPLC : Monitors purity (>95%) and resolves byproducts ().
Q. What in vitro biological assays are commonly used to evaluate its potential therapeutic effects, such as anti-inflammatory or anticancer activity?
- Kinase inhibition assays : Measure IC values against p38 MAPK using fluorescence-based or radioactive ATP-binding assays ().
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects ().
- Gene expression analysis : qPCR or Western blotting to quantify DUX4 or pro-inflammatory cytokines (e.g., TNF-α, IL-6) ().
Advanced Research Questions
Q. How does the substitution pattern on the pyrido[1,2-a]benzimidazole core influence its biological activity and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Amino substituents : Cyclohexylamino groups enhance kinase inhibition (IC < 1 µM), while 4-hydroxylanilino improves solubility and target affinity ().
- Alkyl groups : Methyl at position 3 increases metabolic stability, whereas bulkier substituents (e.g., isopropyl) reduce off-target effects ().
- Nitrogen positioning : Fusion of pyridine and benzimidazole rings optimizes π-π stacking with kinase active sites ().
Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?
- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve bioavailability ().
- Prodrug design : Mask nitrile groups with ester linkages to enhance membrane permeability ().
- Formulation adjustments : Use lipid-based nanoparticles or cyclodextrin complexes to bypass solubility limitations ().
Q. How can researchers design experiments to elucidate the compound's mechanism of action, particularly its interaction with kinase targets like p38 MAPK?
- X-ray crystallography : Co-crystallize the compound with p38 MAPK to identify binding motifs (e.g., hydrophobic pockets near DFG motif) ().
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry ().
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to validate target specificity in cellular assays ().
Q. What analytical methods are recommended for resolving contradictory data in biological assays or physicochemical property measurements?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) ().
- Orthogonal assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo) and cellular (e.g., phospho-antibody staining) methods ().
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and explains outlier results ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
